molecular formula C18H18O4 B1295968 Diethyl 4,4'-biphenyldicarboxylate CAS No. 47230-38-6

Diethyl 4,4'-biphenyldicarboxylate

Cat. No.: B1295968
CAS No.: 47230-38-6
M. Wt: 298.3 g/mol
InChI Key: SYTZNHBXNLYWAK-UHFFFAOYSA-N
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Description

Diethyl 4,4’-biphenyldicarboxylate is an organic compound with the molecular formula C18H18O4. It is a diester derivative of biphenyl-4,4’-dicarboxylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4,4’-biphenyldicarboxylate can be synthesized through the esterification of biphenyl-4,4’-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the synthesis of diethyl 4,4’-biphenyldicarboxylate may involve the use of titanium ethoxide (Ti(OEt)4) as a reagent, which reacts with biphenyl-4,4’-dicarboxylic acid without the need for solvents or additional catalysts . This method is advantageous due to its simplicity and efficiency.

Types of Reactions:

    Oxidation: Diethyl 4,4’-biphenyldicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form biphenyl derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Biphenyl-4,4’-dicarboxylic acid.

    Reduction: Biphenyl derivatives with hydroxyl or alkyl groups.

    Substitution: Compounds with different ester or amide groups.

Scientific Research Applications

Diethyl 4,4’-biphenyldicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4,4’-biphenyldicarboxylate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, improving their bioavailability .

Comparison with Similar Compounds

  • Diethyl 2,2’-bipyridine-5,5’-dicarboxylate
  • Dimethyl biphenyl-4,4’-dicarboxylate
  • Biphenyl-4,4’-dicarboxylic acid

Comparison: Diethyl 4,4’-biphenyldicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. Compared to its dimethyl counterpart, it has different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 4-(4-ethoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZNHBXNLYWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294075
Record name Diethyl 4,4'-biphenyldicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47230-38-6
Record name 47230-38-6
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Record name Diethyl 4,4'-biphenyldicarboxylate
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Record name Diethyl 4,4'-biphenyldicarboxylate
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Record name Diethyl 4,4′-biphenyldicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of Diethyl 4,4'-biphenyldicarboxylate and how was it determined?

A: this compound (2BP2) crystallizes in the triclinic system with the following unit cell parameters: a= 6.0625(2) Å, b= 6.7033(3) Å, c= 9.8917(3) Å; α= 97.62(1)°, γ= 101.30(1)°, γ= 101.30(1)°, belonging to the space group P1 []. Its structure was determined using X-ray diffraction and solved by direct methods, revealing a centrosymmetric molecule with the side chain in the trans conformation. Interestingly, the aromatic ring system exhibits disorder [].

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